molecular formula C22H26N4O2 B11375805 N-[2-(morpholin-4-ylmethyl)-1-(propan-2-yl)-1H-benzimidazol-5-yl]benzamide

N-[2-(morpholin-4-ylmethyl)-1-(propan-2-yl)-1H-benzimidazol-5-yl]benzamide

Cat. No.: B11375805
M. Wt: 378.5 g/mol
InChI Key: NHTHBDCIIXXACE-UHFFFAOYSA-N
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Description

N-{2-[(MORPHOLIN-4-YL)METHYL]-1-(PROPAN-2-YL)-1H-1,3-BENZODIAZOL-5-YL}BENZAMIDE is a complex organic compound that belongs to the class of benzodiazoles Benzodiazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(MORPHOLIN-4-YL)METHYL]-1-(PROPAN-2-YL)-1H-1,3-BENZODIAZOL-5-YL}BENZAMIDE typically involves multiple steps:

    Formation of the Benzodiazole Core: The benzodiazole core can be synthesized through the cyclization of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Introduction of the Morpholine Ring: The morpholine ring is introduced via nucleophilic substitution reactions, where morpholine reacts with an appropriate electrophile, such as a halomethyl derivative.

    Attachment of the Benzamide Group: The benzamide group is attached through an amide coupling reaction, often using reagents like carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the benzodiazole core, potentially converting it to a dihydrobenzodiazole derivative.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzamide group, where the amide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: N-oxides of the morpholine ring.

    Reduction: Dihydrobenzodiazole derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-{2-[(MORPHOLIN-4-YL)METHYL]-1-(PROPAN-2-YL)-1H-1,3-BENZODIAZOL-5-YL}BENZAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases, including neurological disorders and cancers.

    Industry: Utilized in the development of new materials and as a catalyst in organic synthesis.

Mechanism of Action

The mechanism of action of N-{2-[(MORPHOLIN-4-YL)METHYL]-1-(PROPAN-2-YL)-1H-1,3-BENZODIAZOL-5-YL}BENZAMIDE involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in critical biological pathways.

    Pathways Involved: It can modulate signaling pathways, inhibit enzyme activity, or bind to receptors, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    N-{2-[(PIPERIDIN-4-YL)METHYL]-1-(PROPAN-2-YL)-1H-1,3-BENZODIAZOL-5-YL}BENZAMIDE: Similar structure but with a piperidine ring instead of a morpholine ring.

    N-{2-[(PYRROLIDIN-4-YL)METHYL]-1-(PROPAN-2-YL)-1H-1,3-BENZODIAZOL-5-YL}BENZAMIDE: Contains a pyrrolidine ring instead of a morpholine ring.

Uniqueness

N-{2-[(MORPHOLIN-4-YL)METHYL]-1-(PROPAN-2-YL)-1H-1,3-BENZODIAZOL-5-YL}BENZAMIDE is unique due to the presence of the morpholine ring, which can impart different physicochemical properties and biological activities compared to its analogs with piperidine or pyrrolidine rings.

Properties

Molecular Formula

C22H26N4O2

Molecular Weight

378.5 g/mol

IUPAC Name

N-[2-(morpholin-4-ylmethyl)-1-propan-2-ylbenzimidazol-5-yl]benzamide

InChI

InChI=1S/C22H26N4O2/c1-16(2)26-20-9-8-18(23-22(27)17-6-4-3-5-7-17)14-19(20)24-21(26)15-25-10-12-28-13-11-25/h3-9,14,16H,10-13,15H2,1-2H3,(H,23,27)

InChI Key

NHTHBDCIIXXACE-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C2=C(C=C(C=C2)NC(=O)C3=CC=CC=C3)N=C1CN4CCOCC4

Origin of Product

United States

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